molecular formula C11H10O2 B1400413 5-allyl-2-benzofuran-1(3H)-one CAS No. 1073426-44-4

5-allyl-2-benzofuran-1(3H)-one

Cat. No.: B1400413
CAS No.: 1073426-44-4
M. Wt: 174.2 g/mol
InChI Key: STHOMBUIKADCFV-UHFFFAOYSA-N
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Description

5-allyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Biological Activity

5-Allyl-2-benzofuran-1(3H)-one, known by its CAS number 1073426-44-4, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with an allyl substituent at the 5-position, contributing to its unique chemical reactivity and biological profile. The molecular formula is C11H10OC_{11}H_{10}O with a molecular weight of approximately 174.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that benzofuran derivatives can act as inhibitors of enzymes such as 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. This inhibition can diminish inflammatory responses associated with allergic reactions and asthma .
  • Antimicrobial Activity : Benzofuran derivatives, including this compound, have shown promising antimicrobial effects against various pathogens. The presence of hydroxyl groups at specific positions has been linked to enhanced antibacterial properties .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityDescriptionReferences
Antimicrobial Exhibits antibacterial properties against multiple strains.
Anti-inflammatory Inhibits leukotriene synthesis via 5-lipoxygenase inhibition.
Anticancer Potential antiproliferative effects in various cancer cell lines.
HDAC Inhibition Shows moderate inhibitory activity against histone deacetylases (HDACs).

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, including those similar to this compound. The results indicated significant growth inhibition in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), highlighting its potential as an anticancer agent .
  • Antimicrobial Studies : Research on benzofuran derivatives demonstrated that compounds with specific substitutions exhibited excellent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 µg/mL against tested bacterial strains. The study suggested that the hydroxyl group at the C-6 position is crucial for antimicrobial efficacy .
  • Inflammation Models : In vivo studies showed that compounds structurally related to this compound could significantly reduce inflammation in animal models by inhibiting leukotriene production, suggesting a therapeutic role in managing inflammatory diseases .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry shows significant interest in 5-allyl-2-benzofuran-1(3H)-one due to its potential as a precursor in drug synthesis or as a candidate for drug development:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial properties against various pathogens. For instance, derivatives have been tested for their efficacy against plant pathogens, suggesting potential use in developing antimicrobial agents .
  • NF-κB Inhibition : Research indicates that related benzofuran compounds can inhibit NF-κB pathways, which are crucial in inflammatory responses and cancer progression. This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation into its anti-inflammatory properties .

Agrochemical Applications

The agrochemical sector is exploring the use of benzofuran derivatives for developing novel pesticides. The structural characteristics of this compound may allow it to interact effectively with biological systems, making it a candidate for designing new agrochemicals with enhanced efficacy against pests and diseases .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies, including radical reactions that facilitate the introduction of functional groups. This versatility allows for the creation of diverse derivatives with tailored biological activities:

Synthesis Method Description Yield
Radical CouplingUtilizes heteroatom-centered anions as super-electron donors (SEDs) to initiate radical reactions.Moderate to excellent
C-H ActivationInvolves cross-coupling reactions to introduce aryl groups at specific positions on the benzofuran core.Variable yields depending on substituents

These synthetic strategies not only enhance the compound's functionality but also expand its application range in both pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

  • Antifungal Activity : A derivative isolated from plant extracts demonstrated moderate antifungal activity against Fusarium oxysporum, indicating potential use in agricultural applications .
  • Biological Activity Exploration : Research on benzofuran derivatives shows that structural modifications can lead to compounds with significant biological activities, such as anti-inflammatory and antimicrobial effects, which are crucial for drug development .

Properties

IUPAC Name

5-prop-2-enyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-3-8-4-5-10-9(6-8)7-13-11(10)12/h2,4-6H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHOMBUIKADCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 4-neck, 22-L, round bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and condenser was charged with 5-bromophthalide (650 g, 3.0 mol), allyltri-n-butyltin (1200 g, 3.6 mol), palladium tetrakis triphenylphosphine (100 g, 0.089 mol), lithium chloride (250 g, 5.9 mol) and toluene (8.8 L). The mixture was evacuated and flushed with nitrogen 3 times and then was stirred at 100° C. for 4 hours. After slowly cooling to ambient temperature, the mixture was filtered and concentrated. The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0→40%) to provide 5-allyl-2-benzofuran-1(3H)-one. 1H NMR (500 MHz, CD3OD) δ 7.83 (d, J=8.0 Hz, 1H), 7.38 (d, J=8.0 Hz, 1H), 7.33 (s, 1H), 5.98 (m, 1H), 5.29 (s, 2H), 5.11-5.18 (m, 2H), 3.52 (d, J=8.2 Hz, 2H); LC/MS: [(M+1)]+=175.1; tR=2.9 min.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
8.8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-benzofuran-1(3H)-one (15.0 g, 70.4 mmol), allyl-tributyl-stannane (25.6 g, 77.5 mmol), LiCl (11.8 g, 282 mmol) and Pd(PPh3)4 (1.2 g, 1.0 mmol) in 100 mL toluene was heated under N2 at 90˜100° C. overnight. After cooling to r.t., the mixture was diluted with 250 mL EtOAc and filtered. The filtrate was washed with water and brine, dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified via column (DCM/Petrol Ether=1:5) to give 5-prop-2-en-1-yl-2-benzofuran-1(3H)-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 4-neck, 22-L, round bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and condenser was charged with 5-bromophthalide (650 g, 3.0 mol), allyltri-n-butyltin (1200 g, 3.6 mol), tetrakis(triphenylphosphine)palladium (100 g, 0.089 mol), lithium chloride (250 g, 5.9 mol) and toluene (8.8 L). The mixture was evacuated and flushed with nitrogen 3 times and then was stirred at 100° C. for 4 hours. After slowly cooling to ambient temperature, the mixture was filtered and concentrated. The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0->40%) to provide 5-allyl-2-benzofuran-1(3H)-one.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Quantity
8.8 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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